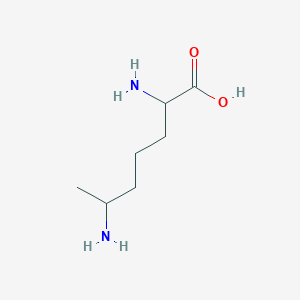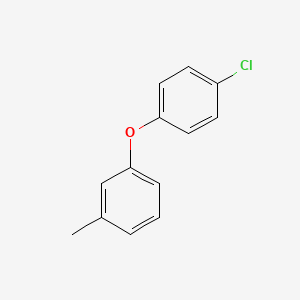
(5-Bromo-3-fluoro-2-methoxyphenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-3-fluoro-2-methoxyphenyl)hydrazine is an organic compound with the molecular formula C7H8BrFN2O This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a hydrazine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-fluoro-2-methoxyphenyl)hydrazine typically involves the reaction of 5-bromo-3-fluoro-2-methoxyaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(5-Bromo-3-fluoro-2-methoxyphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group may yield azo compounds, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学研究应用
(5-Bromo-3-fluoro-2-methoxyphenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用机制
The mechanism of action of (5-Bromo-3-fluoro-2-methoxyphenyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function. Additionally, the presence of bromine and fluorine atoms may influence the compound’s reactivity and binding affinity to specific targets.
相似化合物的比较
Similar Compounds
(5-Bromo-2-fluoro-phenyl)hydrazine: Similar structure but lacks the methoxy group.
(3-Fluoro-2-methoxyphenyl)hydrazine: Similar structure but lacks the bromine atom.
(5-Bromo-3-fluoro-2-methoxyphenyl)amine: Similar structure but with an amine group instead of a hydrazine group.
Uniqueness
(5-Bromo-3-fluoro-2-methoxyphenyl)hydrazine is unique due to the combination of bromine, fluorine, and methoxy groups on the phenyl ring, along with the hydrazine functional group. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H8BrFN2O |
|---|---|
分子量 |
235.05 g/mol |
IUPAC 名称 |
(5-bromo-3-fluoro-2-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H8BrFN2O/c1-12-7-5(9)2-4(8)3-6(7)11-10/h2-3,11H,10H2,1H3 |
InChI 键 |
LVFYEIHNGRVTJP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1F)Br)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline](/img/structure/B12450384.png)
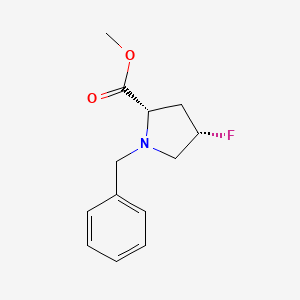
![N'~1~,N'~4~-bis[(4-chlorophenoxy)acetyl]butanedihydrazide](/img/structure/B12450394.png)
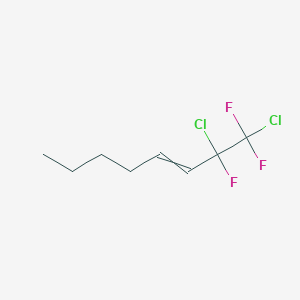
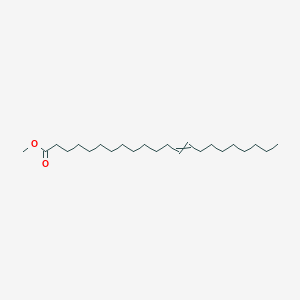
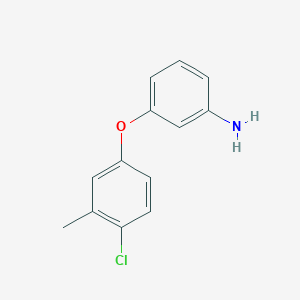
![2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine](/img/structure/B12450420.png)
![2-[(1E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12450426.png)
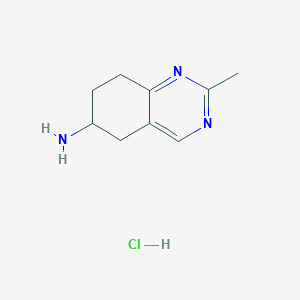
![Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12450432.png)
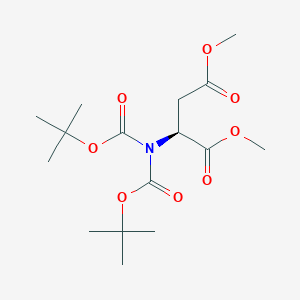
![1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate](/img/structure/B12450448.png)
